molecular formula C10H8ClNO2 B1335453 methyl 6-chloro-1H-indole-2-carboxylate CAS No. 98081-84-6

methyl 6-chloro-1H-indole-2-carboxylate

Cat. No.: B1335453
CAS No.: 98081-84-6
M. Wt: 209.63 g/mol
InChI Key: HHDCCGVOJXWGEU-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities

Mechanism of Action

Target of Action

Methyl 6-chloro-1H-indole-2-carboxylate, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes it a valuable compound for treatment in various biological applications .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, causing changes that result in these therapeutic effects.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary greatly depending on the specific pathway and target involved.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its broad-spectrum biological activities, the compound could potentially have a wide range of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be kept in a dark place, sealed in dry, and at a temperature of 2-8°C . These conditions help maintain the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a widely used method for preparing indole derivatives . This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system. For this compound, the specific starting materials and conditions would include:

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6-position and the ester group at the 2-position makes it a versatile intermediate for further functionalization and application in various fields .

Properties

IUPAC Name

methyl 6-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDCCGVOJXWGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405819
Record name methyl 6-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98081-84-6
Record name 1H-Indole-2-carboxylic acid, 6-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98081-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 6-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-chloro-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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